molecular formula C15H18N4O3 B2648315 (5-Methylisoxazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone CAS No. 2034251-29-9

(5-Methylisoxazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

Katalognummer: B2648315
CAS-Nummer: 2034251-29-9
Molekulargewicht: 302.334
InChI-Schlüssel: FSCCHYNYJOGRJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Methylisoxazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H18N4O3 and its molecular weight is 302.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (5-Methylisoxazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in neuropharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an isoxazole ring, a piperidine moiety, and a pyridazine derivative. These structural components are critical for its biological activity.

ComponentDescription
Isoxazole Ring Contributes to neuroactive properties
Piperidine Moiety Enhances binding affinity to target receptors
Pyridazine Derivative Modulates pharmacokinetic properties

The biological activity of the compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a positive allosteric modulator of the GABA_A receptor, particularly the alpha-5 subtype, which is implicated in cognitive functions and anxiety regulation .

Pharmacological Effects

  • Cognitive Enhancement : The compound has shown promise in improving cognitive function in preclinical models. Its action on GABA_A receptors suggests potential benefits in conditions like anxiety and schizophrenia.
  • Neuroprotective Effects : Research indicates that it may exert neuroprotective effects against excitotoxicity, potentially through the modulation of glutamate receptors .
  • Antimicrobial Activity : Some derivatives of isoxazole compounds have demonstrated antibacterial properties against various pathogens, although specific data on this compound's antimicrobial efficacy is limited .

Case Study 1: Neuropharmacological Evaluation

A study evaluated the cognitive-enhancing effects of the compound in rodent models. The results indicated a significant improvement in memory tasks compared to control groups, suggesting its potential utility in treating cognitive deficits associated with neurodegenerative diseases.

Case Study 2: GABA_A Modulation

In vitro assays demonstrated that the compound enhances GABA_A receptor activity, leading to increased inhibitory neurotransmission. This property was quantified using electrophysiological techniques, showing a dose-dependent increase in receptor currents .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison was made with similar isoxazole derivatives:

Compound NameGABA_A ModulationCognitive EnhancementAntimicrobial Activity
This compoundYesSignificantLimited
2-(4-Chlorophenyl)-5-methylisoxazoleModerateModerateModerate
3-(2-Hydroxyphenyl)-5-methylisoxazoleYesMinimalSignificant

Eigenschaften

IUPAC Name

(5-methyl-1,2-oxazol-4-yl)-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-10-5-6-14(18-17-10)21-12-4-3-7-19(9-12)15(20)13-8-16-22-11(13)2/h5-6,8,12H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCCHYNYJOGRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=C(ON=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.